molecular formula C9H11IO2 B8792322 4-IODOBENZALDEHYDE DIMETHYL ACETAL CAS No. 99405-03-5

4-IODOBENZALDEHYDE DIMETHYL ACETAL

Cat. No.: B8792322
CAS No.: 99405-03-5
M. Wt: 278.09 g/mol
InChI Key: AFFDFWRTCGIWLL-UHFFFAOYSA-N
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Description

4-Iodobenzaldehyde Dimethyl Acetal is a halogenated aromatic compound derived from benzaldehyde, featuring an iodine atom at the para position of the benzene ring and a dimethyl acetal group (–CH(OCH₃)₂) protecting the aldehyde functionality. This compound is primarily used in organic synthesis as a stabilized precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) due to the iodine atom’s superior leaving-group ability compared to other halogens . The dimethyl acetal group enhances stability against oxidation and hydrolysis, making it suitable for multi-step synthetic pathways.

Properties

CAS No.

99405-03-5

Molecular Formula

C9H11IO2

Molecular Weight

278.09 g/mol

IUPAC Name

1-(dimethoxymethyl)-4-iodobenzene

InChI

InChI=1S/C9H11IO2/c1-11-9(12-2)7-3-5-8(10)6-4-7/h3-6,9H,1-2H3

InChI Key

AFFDFWRTCGIWLL-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=C(C=C1)I)OC

Origin of Product

United States

Preparation Methods

The synthesis of 4-IODOBENZALDEHYDE DIMETHYL ACETAL can be achieved through several synthetic routes. One common method involves the iodination of 1-dimethoxymethyl-benzene using iodine and a suitable oxidizing agent. The reaction is typically carried out under mild conditions to ensure high yield and purity of the product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and scale up the production process efficiently.

Chemical Reactions Analysis

4-IODOBENZALDEHYDE DIMETHYL ACETAL undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Typical oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding benzene derivative with a reduced functional group. Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-IODOBENZALDEHYDE DIMETHYL ACETAL has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: The compound can be used in the development of radiolabeled molecules for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging techniques.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-IODOBENZALDEHYDE DIMETHYL ACETAL involves its interaction with various molecular targets and pathways. The iodine atom can participate in halogen bonding interactions, which can influence the compound’s reactivity and binding affinity to specific targets. The dimethoxymethyl group can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-Iodobenzaldehyde Dimethyl Acetal with key analogs based on substituents, protecting groups, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Key Properties
This compound* Not available C₉H₁₁IO₂ 294.09 (calc.) ~270–280 (predicted) Iodine substituent enhances reactivity in cross-coupling; dimethyl acetal improves stability
Benzaldehyde Dimethyl Acetal 1125-88-8 C₉H₁₂O₂ 152.19 198–200 Parent compound; no halogen; used in fragrances and intermediates
3-Bromobenzaldehyde Diethyl Acetal 75148-49-1 C₁₁H₁₅BrO₂ 259.14 Not reported Bromine substituent; diethyl acetal increases steric bulk
Phenoxyacetaldehyde Dimethyl Acetal 267-496-0 C₁₀H₁₄O₃ 182.21 Not reported Phenoxy group introduces ether linkage; alters electronic properties
Phenylacetaldehyde Dimethyl Acetal 101-48-4 C₁₀H₁₄O₂ 166.22 220–222 Acetal on side chain; used in flavorings and pharmaceuticals
Isovaleraldehyde Diethyl Acetal 3842-03-3 C₉H₂₀O₂ 160.26 170–172 Aliphatic aldehyde; diethyl acetal for volatility control

*Inferred data due to lack of direct evidence.

Reactivity and Stability

  • Halogen Effects : Iodine in this compound facilitates cross-coupling reactions more efficiently than bromine or chlorine analogs due to its lower bond dissociation energy and larger atomic radius . However, iodine-containing compounds may deactivate certain catalysts (e.g., Ru-Sn/Al₂O₃) via side reactions, necessitating optimized conditions .
  • Protecting Group Comparison: Dimethyl acetals (e.g., C₉H₁₁IO₂) are less sterically hindered and more hydrolytically stable than diethyl analogs (e.g., C₁₁H₁₅BrO₂), though diethyl groups may offer better solubility in nonpolar solvents .
  • Electronic Effects: Electron-withdrawing groups (e.g., iodine) increase the electrophilicity of the aromatic ring, enhancing reactivity in nucleophilic substitutions. Phenoxy groups (C₁₀H₁₄O₃) introduce resonance effects, altering reaction pathways .

Research Findings and Challenges

  • Catalyst Compatibility : Ru-Sn/Al₂O₃ catalysts achieve high yields (84–89%) in iodinated compound synthesis but suffer from deactivation due to SnI₂ formation. Ongoing research focuses on Fe-promoted Ru catalysts for improved stability .
  • Synthetic Routes : Iodinated acetals are typically synthesized via halogenation of benzaldehyde derivatives followed by acetal protection, though direct methods are less common .
  • Stability Concerns : Dimethyl acetals are prone to acid-catalyzed hydrolysis, requiring anhydrous conditions during storage and handling .

Q & A

Q. What are the established synthetic routes for 4-iodobenzaldehyde dimethyl acetal, and how does iodination regioselectivity impact yield?

The synthesis typically involves iodination of a benzaldehyde precursor followed by acetal protection. For example, 4-hydroxybenzaldehyde can be iodinated using iodine monochloride (ICl) in acetic acid to yield 3-iodo-4-hydroxybenzaldehyde, which is then protected with methanol and an acid catalyst to form the dimethyl acetal . Key factors include:

  • Iodination agent selection : ICl offers better regiocontrol compared to I₂, which may require harsher conditions.
  • Protection conditions : Acidic catalysts (e.g., camphorsulfonic acid, CSA) and anhydrous methanol are critical for efficient acetal formation .
  • Yield optimization : Reaction temperature (e.g., 0–25°C) and stoichiometric ratios (e.g., 1:1.2 aldehyde:iodinating agent) significantly influence purity and yield .

Q. How does the dimethyl acetal group enhance stability in multi-step syntheses, and what deprotection methods are recommended?

The acetal group protects the aldehyde from nucleophilic attack or oxidation during reactions. For example, in glycosidase inhibitor synthesis, benzaldehyde dimethyl acetal was used to stabilize diols during glycosylation . Deprotection is achieved via:

  • Acid hydrolysis : Hot acetic acid (80–100°C) cleaves the acetal, regenerating the aldehyde .
  • Enzymatic methods : Lipases or esterases under mild conditions can minimize side reactions in sensitive substrates .

Advanced Research Questions

Q. What challenges arise in characterizing this compound, and how can advanced spectroscopic techniques resolve them?

Key challenges include:

  • Differentiating acetal vs. aldehyde protons : ¹H NMR (500 MHz, CDCl₃) shows distinct singlet peaks for acetal methoxy groups (~δ 3.3–3.5 ppm) and the absence of aldehyde protons (~δ 9.8–10.2 ppm) .
  • Isotopic labeling : Radiolabeled analogs (e.g., ¹²⁵I) require meticulous purification via HPLC to remove unreacted precursors, as demonstrated in HNE (4-hydroxy-2E-nonenal) synthesis .

Q. How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Density Functional Theory (DFT) studies can model:

  • Electrophilicity : The iodine atom’s electron-withdrawing effect enhances aryl halide reactivity in Suzuki-Miyaura couplings .
  • Steric effects : The acetal group’s bulkiness may hinder Pd-catalyzed reactions, necessitating bulky ligands (e.g., SPhos) for efficient coupling .

Q. What strategies enable isotopic labeling of this compound for tracer studies?

Radiolabeling involves:

  • Tritium incorporation : Sodium borotritide ([³H]NaBH₄) reduction of 4-oxo intermediates, followed by acetal protection and HPLC purification (e.g., ~90 mCi/mmol specific activity achieved for HNE analogs) .
  • ¹²⁵I labeling : Direct isotopic exchange using Na¹²⁵I under oxidative conditions (e.g., chloramine-T catalysis) .

Methodological Considerations

Q. How do competing reaction pathways affect the synthesis of this compound derivatives?

  • Over-iodination : Excess ICl can lead to di-iodinated byproducts; controlled stoichiometry (1:1 aldehyde:ICl) mitigates this .
  • Acetal migration : Acidic conditions may cause acetal rearrangement, monitored via ¹³C NMR (e.g., δ 100–110 ppm for acetal carbons) .

Q. What role does this compound play in synthesizing functionalized silane frameworks?

In organosilicon chemistry, lithiated 4-bromo/iodo benzaldehyde acetals react with chlorosilanes (e.g., (CH₃)₂SiCl₂) to form bis(acetal) intermediates. Hydrolysis yields bis(4-formylphenyl)silanes, key precursors for porous materials .

Key Citations

  • Synthesis : Iodination and acetal protection protocols .
  • Cross-Coupling : Silane framework applications .
  • Isotopic Labeling : Tritium and ¹²⁵I methods .

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